![molecular formula C23H23ClN2O3 B109787 Solabegron CAS No. 252920-94-8](/img/structure/B109787.png)
Solabegron
Overview
Description
Solabegron (code name GW-427,353) is a drug that acts as a selective agonist for the β3 adrenergic receptor . It is being developed for the treatment of overactive bladder and irritable bowel syndrome . It has been shown to produce visceral analgesia by releasing somatostatin from adipocytes .
Molecular Structure Analysis
The molecular formula of this compound is C23H23ClN2O3 . Its molecular weight is 410.9 . The structure of this compound includes a carboxybiphenyl carrying a (2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)nitrilo group at the 3’ position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 410.89 and its solubility in DMSO is ≥ 60 mg/mL .Scientific Research Applications
1. Treatment of Overactive Bladder
- Solabegron has shown effectiveness in treating symptoms of overactive bladder in women. A clinical study demonstrated that this compound significantly reduced incontinence episodes and increased urine volume voided, indicating its potential as a new therapeutic approach for OAB symptoms (Ohlstein et al., 2012).
2. Gastrointestinal Transit and Bowel Function
- Research exploring the effects of this compound on gastrointestinal transit and bowel function found no significant changes in these parameters in healthy volunteers. This suggests that while this compound is effective for bladder-related issues, it does not significantly impact gastrointestinal or bowel functions (Grudell et al., 2008).
3. Combination Therapy Potential
- This compound's role in combination therapy for OAB is also being explored. Initial studies support its potential use, but further research is necessary to establish its efficacy and safety relative to current therapies (Ellsworth & Fantasia, 2015).
Mechanism of Action
Target of Action
Solabegron is a drug that acts as a selective agonist for the β3 adrenergic receptor . The β3 adrenergic receptor is a protein that, when bound by an agonist such as this compound, can trigger various physiological responses.
Mode of Action
This compound interacts with its primary target, the β3 adrenergic receptor, by binding to it and stimulating it . This interaction triggers a cascade of biochemical reactions that lead to the relaxation of the bladder smooth muscle . This mechanism of action is novel compared to older established drug treatments for overactive bladder syndrome, such as the anticholinergic agents .
Biochemical Pathways
It is known that the activation of the β3 adrenergic receptor can lead to various downstream effects, including the relaxation of the bladder smooth muscle
Result of Action
The primary result of this compound’s action is the relaxation of the bladder smooth muscle . This can help to alleviate symptoms of overactive bladder syndrome. In addition, this compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes .
Action Environment
It is known that various factors, such as the presence of other drugs, can influence the action of this compound . For example, the therapeutic efficacy of this compound can be decreased when used in combination with certain other drugs
Safety and Hazards
Future Directions
Solabegron is currently being developed for the treatment of overactive bladder and irritable bowel syndrome . Velicept Therapeutics has merged with AltheRx Pharmaceuticals to advance the development of this compound . Velicept Therapeutics announced that this compound met the primary endpoint in a Phase IIb study in Overactive Bladder patients .
properties
IUPAC Name |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXOPKUNJTIRF-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179932 | |
Record name | Solabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252920-94-8 | |
Record name | Solabegron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252920-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solabegron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solabegron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06190 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLABEGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.